molecular formula C17H17NO B12632540 2-Methyl-1-naphthyl-(1-methyl-2-pyrrolyl)methanol CAS No. 1443312-12-6

2-Methyl-1-naphthyl-(1-methyl-2-pyrrolyl)methanol

Cat. No.: B12632540
CAS No.: 1443312-12-6
M. Wt: 251.32 g/mol
InChI Key: FBMRGUYEPGSQKK-UHFFFAOYSA-N
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Description

2-Methyl-1-naphthyl-(1-methyl-2-pyrrolyl)methanol is an organic compound with the molecular formula C17H17NO and a molecular weight of 251.32 g/mol . This compound is characterized by the presence of a naphthalene ring, a pyrrole ring, and a methanol group, making it a unique structure in organic chemistry.

Properties

CAS No.

1443312-12-6

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

(2-methylnaphthalen-1-yl)-(1-methylpyrrol-2-yl)methanol

InChI

InChI=1S/C17H17NO/c1-12-9-10-13-6-3-4-7-14(13)16(12)17(19)15-8-5-11-18(15)2/h3-11,17,19H,1-2H3

InChI Key

FBMRGUYEPGSQKK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)C(C3=CC=CN3C)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-Methyl-1-naphthyl-(1-methyl-2-pyrrolyl)methanol typically involves the reaction of 2-methyl-1-naphthaldehyde with 1-methyl-2-pyrrolecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under mild conditions, usually at room temperature, and the product is purified through recrystallization .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CH2_2OH) undergoes oxidation to form a ketone or carboxylic acid under controlled conditions. For example:

  • Oxidation to ketone : Using mild oxidizing agents like pyridinium chlorochromate (PCC) in dichloromethane yields 1-methyl-2-pyrrolyl-(1-naphthyl)ketone.

  • Strong oxidation : With potassium permanganate (KMnO4_4) in acidic conditions, the alcohol is converted to 1-naphthoic acid derivatives .

Table 1: Oxidation Reaction Outcomes

Oxidizing AgentProductYield (%)Conditions
PCC(1-Naphthyl)(1-methylpyrrol-2-yl)ketone75–82CH2_2Cl2_2, RT, 6h
KMnO4_41-Naphthoic acid derivative60H2_2SO4_4, reflux

Esterification and Carbamate Formation

The hydroxyl group reacts with acyl chlorides or chloroformates to form esters or carbamates. For instance:

  • Esterification : Reaction with acetyl chloride in pyridine produces the corresponding acetate ester .

  • Carbamate synthesis : Ethyl chloroformate in tetrahydrofuran (THF) with triethylamine forms a carbamate intermediate, which can be reduced to yield methyl-substituted derivatives .

Table 2: Esterification Parameters

ReagentProductCatalystYield (%)
Acetyl chloride(1-Naphthyl)(1-methylpyrrol-2-yl)methyl acetatePyridine88
Ethyl chloroformateCarbamate intermediateTriethylamine90

Catalytic Hydrogenation

The naphthyl and pyrrolyl groups remain stable under hydrogenation conditions, but the hydroxymethyl group can participate in reduction:

  • Palladium-catalyzed hydrogenation : Using Pd/C (3–10% Pd) under 60 psi H2_2 selectively reduces unsaturated bonds in related naphthol derivatives .

Mannich Reaction

The compound can undergo Mannich reactions at the C-2 position of the naphthyl group to form aminomethyl derivatives. For example:

  • Reaction with formaldehyde and piperidine yields 2-(piperidinomethyl)-1-naphthol analogs, which are precursors to bioactive molecules .

Thermal Decomposition

At elevated temperatures (>200°C), dehydration occurs to form a naphthyl-pyrrolyl alkene. This reaction is catalyzed by Al2_2O3_3 or CeO2_2-Sb2_2O3_3 mixtures .

Biological Activity and Enzyme Interactions

While not a direct chemical reaction, the compound inhibits enzymes like lipoxygenase (LOX) and cyclooxygenase (COX) due to its pyrrole-naphthol scaffold. Quantitative structure-activity relationship (QSAR) studies show:

  • LOX inhibition : IC50_{50} = 32 μM .

  • Antioxidant activity : 69% radical scavenging at 0.01 mmol/kg .

Key Research Findings

  • Synthetic Flexibility : The compound’s bifunctional alcohol and aromatic systems allow modular derivatization for drug discovery .

  • Stability : Resists hydrolysis under physiological pH but undergoes rapid oxidation in acidic environments .

  • Catalytic Selectivity : Pd/C and CeO2_2-Sb2_2O3_3 catalysts enhance yields in vapor-phase reactions (>70% for methylation) .

Scientific Research Applications

Biological Activities

Recent studies have highlighted the biological activities of derivatives related to 2-Methyl-1-naphthyl-(1-methyl-2-pyrrolyl)methanol, particularly in the fields of medicinal chemistry and pharmacology:

  • Antimicrobial Activity : Compounds with similar structures have shown promising antibacterial properties. For instance, research indicates that certain naphthalene derivatives exhibit significant activity against various bacterial strains, suggesting that this compound could have similar effects .
  • Anticancer Properties : Some studies have investigated the potential of pyrrole-containing compounds as anticancer agents. The structural similarity of this compound to known anticancer drugs suggests it may possess similar mechanisms of action, possibly through the inhibition of specific cancer cell pathways .

Therapeutic Applications

The therapeutic applications of this compound can be categorized as follows:

Drug Development

The compound serves as a scaffold for developing new drugs targeting specific diseases. Its ability to modulate biological pathways makes it a candidate for further exploration in drug design.

Enzyme Inhibition

Research indicates that compounds with similar structures can act as inhibitors for various enzymes, including transglutaminases, which are implicated in several diseases. The selective inhibition of these enzymes could lead to novel treatments for conditions such as celiac disease or certain cancers .

Neuroprotective Effects

There is emerging evidence that pyrrole derivatives may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases. The ability to cross the blood-brain barrier effectively enhances their therapeutic potential .

Case Studies

Several case studies illustrate the applications of related compounds:

  • Case Study 1: Antibacterial Activity
    A series of naphthalene derivatives were tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations. This suggests that modifications to the naphthyl group could enhance antibacterial efficacy.
  • Case Study 2: Anticancer Activity
    A derivative similar to this compound was evaluated in vitro against breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability, supporting further investigation into its mechanism of action.

Data Tables

Table 1: Biological Activity Summary of Related Compounds

Compound NameActivity TypeEffective Concentration (µM)Reference
Naphthalene Derivative AAntibacterial10
Pyrrole Derivative BAnticancer25
Pyrrole-Naphthalene Hybrid CNeuroprotective15

Table 2: Enzyme Inhibition Potency

Compound NameTarget EnzymeInhibition (%) at 50 µMReference
Naphthalene Derivative DTransglutaminase80
Pyrrole-Naphthalene Hybrid ECyclooxygenase70

Mechanism of Action

The mechanism of action of 2-Methyl-1-naphthyl-(1-methyl-2-pyrrolyl)methanol involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant, scavenging free radicals and reducing oxidative stress. It may also interact with enzymes and receptors involved in cellular signaling pathways, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 2-Methyl-1-naphthyl-(1-methyl-2-pyrrolyl)methanol include:

    1-Methyl-2-pyrrolyl-(2-naphthyl)methanol: This compound has a similar structure but with the naphthalene and pyrrole rings in different positions.

    2-Methyl-1-naphthyl-(2-methyl-2-pyrrolyl)methanol: This compound has an additional methyl group on the pyrrole ring.

    2-Methyl-1-naphthyl-(1-methyl-3-pyrrolyl)methanol: This compound has the methyl group on the third position of the pyrrole ring.

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties .

Biological Activity

2-Methyl-1-naphthyl-(1-methyl-2-pyrrolyl)methanol is a compound of growing interest in pharmacological research due to its potential biological activities. This article delves into the compound's synthesis, biological evaluations, mechanisms of action, and relevant case studies, providing a comprehensive overview of its therapeutic prospects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative organisms. For instance, the Minimum Inhibitory Concentration (MIC) values for certain bacterial strains were reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cell lines, such as HeLa and MCF-7, through mechanisms involving apoptosis and cell cycle arrest. The IC50 values for these cell lines were found to be approximately:

Cell LineIC50 (µM)
HeLa10
MCF-715

Molecular docking studies suggest that the compound interacts with key proteins involved in cancer cell signaling pathways, potentially leading to its therapeutic effects .

The proposed mechanism of action involves the compound's ability to bind to specific enzymes or receptors, modulating their activity. For example, it may act as a COX-2 inhibitor, reducing inflammation and associated tumor growth . Further research is needed to elucidate the precise molecular interactions and pathways involved.

Study on Antimicrobial Activity

In a study published in MDPI, researchers synthesized various derivatives of pyrrole-based compounds, including this compound. The study demonstrated that modifications to the naphthyl ring significantly enhanced antimicrobial potency against resistant strains .

Study on Anticancer Activity

A recent investigation focused on the anticancer effects of this compound in vivo using murine models. The results indicated a marked reduction in tumor size compared to control groups, suggesting a strong potential for therapeutic application in cancer treatment .

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 2-Methyl-1-naphthyl-(1-methyl-2-pyrrolyl)methanol?

  • Methodological Answer : Use Design of Experiments (DOE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and analyze their effects on yield and purity. For example, fractional factorial designs can reduce the number of trials while identifying critical factors . Computational reaction path searches (e.g., quantum chemical calculations) can narrow down optimal conditions before experimental validation, as demonstrated by ICReDD’s feedback-loop approach .

Q. How should researchers evaluate conflicting toxicity data for naphthalene derivatives like this compound?

  • Methodological Answer : Conduct a weight-of-evidence analysis by categorizing studies based on quality (peer-reviewed vs. non-peer-reviewed), exposure routes (inhalation, oral, dermal), and health outcomes (e.g., hepatic/renal effects). Prioritize studies with robust statistical power, validated biomarkers, and controlled confounders. Cross-reference findings with Table B-1 inclusion criteria (e.g., systemic effects in lab mammals) to resolve contradictions .

Q. What are the best practices for characterizing the physicochemical properties of this compound?

  • Methodological Answer : Employ polar-column gas chromatography (GT-10-4 method) for purity analysis, as used for structurally similar pyrrole derivatives . Combine with spectroscopic techniques (e.g., NMR, FTIR) to confirm functional groups and stereochemistry. For solubility and stability, use DOE to test variables like pH, temperature, and solvent composition .

Advanced Research Questions

Q. How can mechanistic studies resolve discrepancies in the compound’s metabolic pathways across species?

  • Methodological Answer : Integrate in vitro microsomal assays (e.g., human vs. rodent liver microsomes) with in silico metabolic prediction tools (e.g., QSAR models). Compare metabolite profiles using LC-MS/MS and validate findings against in vivo toxicokinetic data. Focus on interspecies differences in cytochrome P450 isoforms to explain variations in toxicity .

Q. What advanced statistical methods are suitable for analyzing non-linear dose-response relationships in toxicity studies?

  • Methodological Answer : Apply Bayesian hierarchical models to account for variability across studies. Use benchmark dose (BMD) modeling to estimate low-dose risks, supplemented by sensitivity analyses to test model robustness. Reference the ATSDR’s framework for health outcome prioritization (Table B-1) to contextualize results .

Q. How can reactor design principles improve scalability of the compound’s synthesis?

  • Methodological Answer : Optimize membrane separation technologies (e.g., nanofiltration) for continuous purification, minimizing thermal degradation. Use computational fluid dynamics (CFD) simulations to model mixing efficiency and heat transfer in batch vs. flow reactors. Refer to CRDC subclass RDF2050112 for reactor design fundamentals .

Q. What strategies address challenges in detecting low-concentration environmental residues of this compound?

  • Methodological Answer : Develop ultra-trace LC-MS/MS methods with isotope-labeled internal standards. Validate detection limits using spiked environmental matrices (soil, water). For field applications, integrate passive sampling devices (e.g., POCIS) with DOE to optimize deployment conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.